Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
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Overview
Description
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by a naphthalene ring system that is partially hydrogenated, with an amino group and a carboxylate ester group attached to it. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts, which produces 1,2,3,4-tetrahydronaphthalene . The amino group can be introduced through a substitution reaction, where an appropriate amine is reacted with the tetrahydronaphthalene derivative under suitable conditions . The carboxylate ester group is then introduced through esterification reactions, typically using methanol and an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale catalytic hydrogenation processes. These processes use high-pressure hydrogen gas and nickel or palladium catalysts to ensure efficient hydrogenation of naphthalene .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Major Products
Scientific Research Applications
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The carboxylate ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the amino and carboxylate groups.
1-Methyltetralin: Contains a methyl group instead of an amino group.
5-Aminotetralin: Similar structure but with the amino group in a different position.
Uniqueness
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 1-amino-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZNJMZAVIMDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191188 |
Source
|
Record name | Methyl 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166735-19-9 |
Source
|
Record name | Methyl 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166735-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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